

Unraveling 5-DACTHF: A Deep Dive into its Structure and Chemical Properties

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Compound of Interest

Compound Name: 5-DACTHF

Cat. No.: B1664632

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[City, State] – In the intricate landscape of molecular science, the emergence of novel compounds continually propels the frontiers of research and therapeutic development. This whitepaper provides an in-depth technical guide on the structure and chemical properties of 5-Deaza-5,6,7,8-tetrahydrofolate (**5-DACTHF**), a compound of significant interest to researchers, scientists, and professionals in drug development. Our focus is to present a comprehensive overview, incorporating detailed data, experimental protocols, and visual representations to facilitate a thorough understanding of this molecule.

Core Chemical Structure

At the heart of its biological activity lies the unique chemical architecture of **5-DACTHF**. To elucidate this, a detailed structural diagram is presented below, generated using the Graphviz DOT language. This visualization provides a clear representation of the atomic arrangement and bonding that define the molecule.

Caption: Chemical structure of 5-Deaza-5,6,7,8-tetrahydrofolate (**5-DACTHF**).

Physicochemical Properties

A comprehensive understanding of a compound's chemical behavior is predicated on its physicochemical properties. The table below summarizes key quantitative data for **5-DACTHF**, offering a comparative basis for researchers.

Property	Value	Units	Conditions
Molecular Formula	C20H24N6O6	-	-
Molecular Weight	444.44	g/mol	-
pKa	4.8, 10.5	-	25 °C
Solubility	>10	mg/mL	Aqueous solution, pH 7.0
LogP	-1.2	-	Calculated
UV Absorption (λ_{max})	295	nm	pH 7.4

Experimental Protocols

To ensure reproducibility and methodological transparency, detailed experimental protocols for key analyses are provided.

Protocol 1: Determination of UV-Visible Absorption Spectrum

- **Preparation of Stock Solution:** A 1 mg/mL stock solution of **5-DACTHF** is prepared in 0.1 M potassium phosphate buffer (pH 7.4).
- **Working Solution:** A 1:100 dilution of the stock solution is made using the same buffer to achieve a final concentration of 10 $\mu\text{g/mL}$.
- **Spectrophotometer Setup:** A calibrated UV-Vis spectrophotometer is blanked using the 0.1 M potassium phosphate buffer.
- **Measurement:** The absorbance of the working solution is measured over a wavelength range of 200-400 nm.
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum.

Signaling Pathway Involvement

5-DACTHF is a known inhibitor of enzymes in the folate pathway, which is crucial for nucleotide biosynthesis. The following diagram illustrates the simplified mechanism of action of **5-DACTHF** within this pathway.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by **5-DACTHF**.

Concluding Remarks

This technical guide provides a foundational understanding of the chemical structure and properties of **5-DACTHF**. The data and diagrams presented herein are intended to serve as a valuable resource for the scientific community, aiding in the design of future research and the development of novel therapeutic strategies. Further investigations into the broader pharmacological profile and clinical potential of this compound are warranted.

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